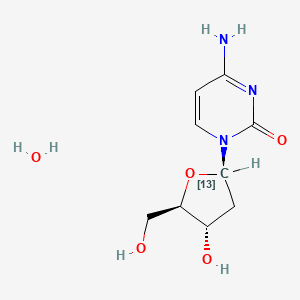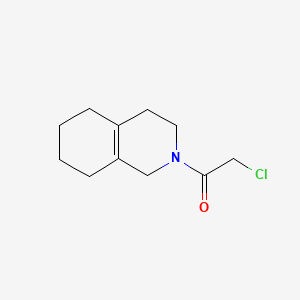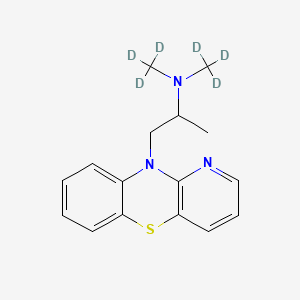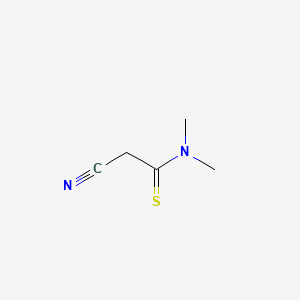
2'-Deoxycytidine-1'-13C Monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxycytidine-1’-13C Monohydrate is a stable isotope-labeled compound used primarily in research and analytical applications. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon-13 isotope is incorporated at the 1’ position of the deoxyribose sugar. This labeling allows for detailed studies of nucleic acid metabolism and dynamics using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-1’-13C Monohydrate typically involves the incorporation of the carbon-13 isotope into the deoxyribose sugar, followed by its attachment to the cytosine base. The process begins with the preparation of 1’-13C-labeled deoxyribose, which is then coupled with cytosine under controlled conditions to form the desired nucleoside .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-1’-13C Monohydrate involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
2’-Deoxycytidine-1’-13C Monohydrate can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine through oxidative deamination.
Reduction: Reduction of the cytosine ring under specific conditions.
Substitution: Nucleophilic substitution reactions at the cytosine base
Common Reagents and Conditions
Oxidation: Typically involves reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Requires reducing agents like sodium borohydride.
Substitution: Often uses nucleophiles such as ammonia or amines under basic conditions
Major Products Formed
Oxidation: 2’-Deoxyuridine.
Reduction: Various reduced forms of cytosine.
Substitution: Substituted cytosine derivatives
科学的研究の応用
2’-Deoxycytidine-1’-13C Monohydrate is widely used in scientific research, including:
Chemistry: Studying nucleic acid chemistry and dynamics using nuclear magnetic resonance spectroscopy and mass spectrometry.
Biology: Investigating DNA replication and repair mechanisms.
Medicine: Researching the pharmacokinetics and metabolism of nucleoside analogs used in antiviral and anticancer therapies.
Industry: Quality control and method validation in the production of nucleoside-based pharmaceuticals .
作用機序
The primary mechanism of action of 2’-Deoxycytidine-1’-13C Monohydrate involves its incorporation into DNA during replication. The carbon-13 label allows for the tracking and analysis of DNA synthesis and repair processes. It serves as a substrate for enzymes such as deoxycytidine kinase, which phosphorylates it to form deoxycytidine monophosphate, further integrating into DNA .
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: The non-labeled version of the compound.
2’-Deoxyuridine: An oxidation product of 2’-deoxycytidine.
5-Azacytidine: A nucleoside analog used in cancer therapy.
Decitabine: Another nucleoside analog with similar applications in cancer treatment .
Uniqueness
2’-Deoxycytidine-1’-13C Monohydrate is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies requiring detailed metabolic and kinetic analyses .
特性
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-TXHSEDLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[13C@H]1N2C=CC(=NC2=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)



![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

